N,6-dimethylpyridin-2-amine
Overview
Description
N,6-Dimethylpyridin-2-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, where the nitrogen atom at the second position is substituted with a dimethylamino group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,6-Dimethylpyridin-2-amine can be synthesized through several methods. One common approach involves the amination of 2-halopyridines with dimethylamine. This reaction typically occurs in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide . Another method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide .
Industrial Production Methods: Industrial production of this compound often employs the amination of 2-chloropyridine with dimethylamine under controlled conditions. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,6-Dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridines.
Scientific Research Applications
N,6-Dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acylation and alkylation reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, including drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N,6-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-Dimethylaminopyridine: Similar structure but differs in the position of the dimethylamino group.
4-Dimethylaminopyridine: Widely used as a catalyst in organic synthesis.
N,N-Dimethyl-4-aminopyridine: Another derivative with similar catalytic properties.
Uniqueness: N,6-Dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
N,6-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-4-3-5-7(8-2)9-6/h3-5H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVYSURSVXECJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97986-08-8 | |
Record name | N,6-dimethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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